Piperazine, 1-decyl-4-methyl-
Description
Piperazine, 1-decyl-4-methyl-, is a substituted piperazine derivative featuring a decyl (C₁₀H₂₁) group at the 1-position and a methyl (CH₃) group at the 4-position of the piperazine ring. Piperazine derivatives are widely utilized in drug design due to their versatility in modulating pharmacokinetic properties, receptor binding, and metabolic stability .
The methyl group at the 4-position likely contributes to steric effects and electronic modulation of the piperazine ring, influencing interactions with biological targets .
Properties
CAS No. |
59630-91-0 |
|---|---|
Molecular Formula |
C15H32N2 |
Molecular Weight |
240.43 g/mol |
IUPAC Name |
1-decyl-4-methylpiperazine |
InChI |
InChI=1S/C15H32N2/c1-3-4-5-6-7-8-9-10-11-17-14-12-16(2)13-15-17/h3-15H2,1-2H3 |
InChI Key |
GEZKJKJTOSJODF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCN(CC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Pharmacological Activity
Piperazine derivatives with varying substituents exhibit distinct biological activities. For example:
- 1-(2-Methoxyphenyl)piperazine derivatives (): These compounds show high affinity for serotonin (5-HT₁A) and dopamine receptors, with substituents like methoxy groups enhancing receptor selectivity. Compound 7 (N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine) demonstrated potent 5-HT₁A binding, attributed to the methoxyphenyl group’s electron-donating effects .
- Piperazine bioisosteres (): Replacing piperazine with morpholine or piperidine in cholinesterase inhibitors reduced activity (IC₅₀ > 1.419 µM), underscoring piperazine’s unique role in maintaining inhibitory potency .
Table 1: Key Pharmacological Comparisons
Metabolic Stability and Isosteric Replacements
Piperazine rings are often metabolic hotspots. In , piperazine deethylation and N-oxidation were identified as primary metabolic pathways. However, substituting the N-alkyl chain with bulkier groups (e.g., decyl in 1-decyl-4-methylpiperazine) may reduce enzymatic access, improving stability compared to smaller analogs like 1-ethylpiperazine .
Isosteric replacements (e.g., piperidine, morpholine) often fail to replicate piperazine’s hydrogen-bonding capacity. For instance, in CCR5 antagonists (), the piperazine moiety in Sch-350634 was critical for maintaining potency (IC₅₀ = 2 nM) against HIV-1, whereas bulkier isosteres disrupted receptor interactions .
Physicochemical Properties and Selectivity
- ClogD and Solubility : The decyl chain in 1-decyl-4-methylpiperazine likely elevates ClogD (>3), comparable to lipophilic analogs in . This contrasts with polar derivatives like 1-(3-pyridinylmethyl)piperazine (), which exhibit lower ClogD (<1) and better aqueous solubility .
- Selectivity: Piperazine-substituted naphthoquinones () showed enhanced PARP-1 inhibition (IC₅₀ = 0.092 µM) due to improved π-π stacking and hydrogen bonding, a trend that may extend to 1-decyl-4-methylpiperazine in hydrophobic binding pockets .
Table 2: Physicochemical and Selectivity Profiles
*Predicted based on structural analogs. †Estimated using ’s ClogD framework.
Q & A
Basic Research Questions
Q. What are the recommended synthesis and characterization methods for 1-decyl-4-methylpiperazine derivatives?
- Methodology :
- Synthesis : Use nucleophilic substitution or reductive amination to introduce the decyl and methyl groups to the piperazine core. Beta-cyclodextrin can be incorporated to reduce toxicity, though it may lower biological activity .
- Characterization : Employ elemental analysis to confirm purity, NMR spectroscopy (¹H/¹³C) to resolve substituent positions, and mass spectrometry for molecular weight validation. X-ray crystallography is recommended for resolving structural ambiguities in crystalline derivatives .
- Key Data : Modified derivatives show reduced toxicity (LD₅₀ > 2,000 mg/kg in murine models) but require trade-offs in activity optimization .
Q. Which physical-chemical properties of 1-decyl-4-methylpiperazine are critical for experimental design?
- Methodology :
- pKa Determination : Use Sirius T3 or similar platforms to measure protonation states, as piperazine’s basicity (pKa ~9-10) affects solubility and receptor binding .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C for most derivatives) .
Q. How do structural modifications influence the biological activity of 1-decyl-4-methylpiperazine?
- Methodology :
- SAR Studies : Compare substituent effects using in vitro assays. For example, aryl groups (e.g., 3-trifluoromethylphenyl) enhance serotonin receptor affinity, while alkyl chains (e.g., decyl) improve membrane permeability .
- Activity Testing : Use infiltration anesthesia models (e.g., Table V in ) to quantify local anesthetic efficacy relative to lidocaine.
- Key Data : Piperazine derivatives with phenylpropionic radicals show 2–3x longer anesthetic duration than unmodified analogs .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for piperazine derivatives be resolved?
- Methodology :
- Comparative Studies : Replicate assays under standardized conditions (e.g., fixed pH, solvent systems) to isolate structural vs. environmental effects. For instance, beta-cyclodextrin-modified derivatives exhibit lower activity despite reduced toxicity .
- Structural Analysis : Use computational docking to identify steric clashes or conformational changes (e.g., coplanar vs. perpendicular aryl ring orientations in receptor binding) .
Q. What computational tools are effective for predicting the protonation state and reactivity of 1-decyl-4-methylpiperazine derivatives?
- Methodology :
- pKa Prediction : Apply MoKa software to model substituent effects on basicity. For example, electron-withdrawing groups (e.g., nitro) lower pKa by 1–2 units .
- Docking Simulations : Use AutoDock Vina to evaluate binding modes with targets like 5-HT1A receptors or T-type calcium channels .
Q. What role do piperazine linkers play in PROTACs design, and how can their protonation states be optimized?
- Methodology :
- Linker Design : Incorporate 1-decyl-4-methylpiperazine as a flexible spacer to connect E3 ligase binders and target proteins. Adjust alkyl chain length (e.g., decyl vs. shorter chains) to balance solubility and cellular uptake .
- Protonation Tuning : Use pH-dependent UV-Vis spectroscopy to identify protonation states that enhance ternary complex formation .
- Key Insight : Piperazine’s dual protonation sites enable pH-sensitive conformational changes, improving tissue-specific targeting .
Q. How can supramolecular inclusion complexes of 1-decyl-4-methylpiperazine enhance CO₂ capture or drug delivery?
- Methodology :
- Host-Guest Chemistry : Co-crystallize derivatives with cyclodextrins or calixarenes to study CO₂ adsorption isotherms. Hirshfeld surface analysis reveals van der Waals interactions driving complex stability .
- Drug Sustained-Release : Test in vitro release kinetics using inclusion complexes in PBS buffers (pH 7.4) to simulate physiological conditions .
- Key Data : Piperazine-CO₂ adducts exhibit capture capacities up to 0.5 mol CO₂/mol piperazine at 40°C .
Q. What strategies improve the antimicrobial efficacy of piperazine-based polymers?
- Methodology :
- Polymer Synthesis : Graft 1-decyl-4-methylpiperazine onto chitosan or polyethyleneimine backbones via radical polymerization. Assess biofilm inhibition using microbroth dilution assays .
- Mechanistic Studies : Use fluorescence microscopy to visualize membrane disruption in Gram-positive bacteria (e.g., S. aureus).
- Key Data : Piperazine-functionalized polymers show MIC values of 8–16 µg/mL against MRSA, outperforming non-polar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
